Thiocysteine
Overview
Description
Thiocysteine is an S-substituted L-cysteine where the S-substituent is specified as sulfanyl . It has a role as a human metabolite and a mouse metabolite . It is a tautomer of a 3-disulfanyl-L-alanine zwitterion .
Synthesis Analysis
Thiocysteine lyases, as polyketide synthase domains, have been found to install hydropersulfide into natural products . They are involved in the biosynthesis of certain natural products, featuring thiocysteine lyases as PKS domains that directly install a -SSH group into the polyketide scaffold .
Molecular Structure Analysis
The molecular formula of Thiocysteine is C3H7NO2S2 . The IUPAC name is (2 R )-2-amino-3- (disulfanyl)propanoic acid . The InChI is InChI=1S/C3H7NO2S2/c4-2 (1-8-7)3 (5)6/h2,7H,1,4H2, (H,5,6)/t2-/m0/s1 .
Chemical Reactions Analysis
Thiocysteine lyases are involved in the installation of hydropersulfide into natural products . They are part of the hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) assembly lines .
Physical And Chemical Properties Analysis
The molecular weight of Thiocysteine is 153.23 g/mol . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Genome-Wide Meta-Analysis of Homocysteine and Methionine Metabolism
Genetic studies have unveiled the significance of the folate one-carbon metabolism (FOCM) pathway in health conditions like stroke, cardiovascular disease, and dementia. Thiocysteine, a derivative in this pathway, plays a role in methionine metabolism. A genome-wide meta-analysis identified specific genetic loci linked to homocysteine levels, highlighting the influence of this pathway on diseases such as ischemic stroke. The study emphasizes the need for comprehensive research on one-carbon metabolism regulators, which may unveil new therapeutic targets (Williams et al., 2014).
Low-Molecular-Weight Thiols in Plants
Research on low-molecular-weight (LMW) thiols, including thiocysteine, has shown their critical role in maintaining cellular redox homeostasis in plants. These compounds are instrumental in plant responses to stress and regulate cellular metabolism. The study notes a significant diversity of thiols across plant species and suggests that advanced technological methods will be crucial for identifying and understanding the roles of these thiols in plant metabolism (Pivato et al., 2014).
Clinical and Nutritional Benefits of Cysteine-Enriched Protein Supplements
L-cysteine, a compound related to thiocysteine, has been identified as a conditionally essential amino acid. It is pivotal in various metabolic pathways and plays a significant role in fighting chronic inflammation by boosting antioxidant status. The review discusses the potential of cysteine-rich proteins like keratin as high-quality functional foods for clinical investigations, highlighting the potential health benefits of enhancing antioxidant status in various disease states (McPherson & Hardy, 2011).
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-(disulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S2/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKONSCREBSMCS-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205073 | |
Record name | Thiocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiocysteine | |
CAS RN |
5652-32-4, 6165-31-7 | |
Record name | Thiocysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Mercaptocysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Mercaptocysteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02761 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thiocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-MERCAPTOCYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RZ74WA9J2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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